

# One-Pot Synthesis of N-Substituted Sulfimides: Application Notes and Protocols

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## Compound of Interest

Compound Name: **Sulfimide**  
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This document provides detailed application notes and protocols for the one-pot synthesis of N-substituted **sulfimides**, a class of compounds of growing interest in medicinal and agrochemistry. These methods offer efficient and streamlined access to diverse **sulfimide** scaffolds, avoiding the isolation of intermediates and often employing milder reaction conditions than traditional multi-step approaches.

## Application Notes

N-substituted **sulfimides** are isosteres of sulfoxides and can feature a stereogenic sulfur center, making them attractive motifs in drug design. One-pot syntheses have emerged as a powerful strategy to accelerate the exploration of this chemical space. The methodologies outlined below are categorized by the nature of the nitrogen substituent introduced.

## One-Pot Synthesis of N-H and N-Alkyl Sulfimides from Sulfides

A prevalent one-pot strategy for synthesizing N-H and subsequently N-alkyl **sulfimides** involves the direct imidation of sulfides. This is often achieved through an initial oxidation to a sulfilimine intermediate, which is then further functionalized.

A notable method involves the use of a hypervalent iodine reagent, such as (diacetoxido)benzene (DIB), in the presence of an ammonia source like ammonium

carbonate. This directly converts a sulfide to an N-H sulfoximine (a subclass of **sulfimides**). The resulting N-H sulfoximine can then be alkylated in situ or in a subsequent step.

#### Key Features:

- Starting Materials: Readily available sulfides.
- Reagents: (Diacetoxyiodo)benzene (DIB), ammonium carbonate.
- Scope: Tolerates a wide range of functional groups on aryl and alkyl sulfides.
- Advantages: Metal-free, mild reaction conditions, and operational simplicity.

## One-Pot Synthesis of N-Iodo Sulfimides from Sulfides

A direct, one-pot cascade reaction allows for the synthesis of N-iodo sulfoximines from sulfides. This method first generates the N-H sulfoximine in situ, which is then immediately iodinated.[\[1\]](#) [\[2\]](#)[\[3\]](#)

The process typically involves the reaction of a sulfide with ammonium carbonate and (diacetoxyiodo)benzene (DIB) to form the sulfoximine, followed by the addition of an iodinating agent like N-iodosuccinimide (NIS) or iodine.[\[1\]](#)[\[2\]](#)[\[3\]](#) This approach has been shown to be scalable to the multigram level.[\[1\]](#)[\[2\]](#)

#### Key Features:

- Starting Materials: Sulfides.
- Reagents: Ammonium carbonate, (diacetoxyiodo)benzene (DIB), N-iodosuccinimide (NIS) or Iodine.
- Advantages: Room temperature reaction, high yields, and access to reactive N-iodo intermediates for further functionalization.[\[1\]](#)[\[2\]](#)

## Metal-Catalyzed One-Pot Synthesis of N-Aryl Sulfonamides

While not strictly **sulfimides**, the related N-aryl sulfonamides can be synthesized in a one-pot fashion using a sequential iron- and copper-catalyzed process. This method involves the regioselective para-iodination of activated arenes, followed by a copper(I)-catalyzed N-arylation with a primary sulfonamide.[4][5]

#### Key Features:

- Starting Materials: Activated arenes (anisoles, anilines, acetanilides) and primary sulfonamides.
- Catalysts: Iron triflimide and a copper(I) salt.
- Advantages: Avoids the use of pre-functionalized arenes and genotoxic sulfonyl chlorides.[4][5]

## Experimental Protocols

### Protocol 1: One-Pot Synthesis of N-Iodo Sulfoximines from Sulfides[1][2][3]

This protocol describes the synthesis of N-iodo sulfoximines from sulfides in a one-pot cascade reaction.

#### Materials:

- Sulfide (1.0 mmol)
- Ammonium carbonate ( $(\text{NH}_4)_2\text{CO}_3$ ) (1.5 mmol)
- (Diacetoxyiodo)benzene (DIB) (2.3 mmol)
- Methanol (MeOH) (5 mL)
- N-Iodosuccinimide (NIS) (1.1 mmol) or Iodine ( $\text{I}_2$ ) (1.1 mmol)
- Reaction flask
- Stir bar

**Procedure:**

- To a reaction flask containing a stir bar, add the sulfide (1.0 mmol), ammonium carbonate (1.5 mmol), and (diacetoxyiodo)benzene (2.3 mmol).
- Add methanol (5 mL) to the flask.
- Stir the mixture at room temperature for 1 hour.
- After 1 hour, add N-iodosuccinimide (1.1 mmol) or iodine (1.1 mmol) to the reaction mixture.
- Continue to stir at room temperature. Monitor the reaction progress by TLC.
- Upon completion, the product can often be isolated by filtration as it may precipitate from the reaction mixture. Wash the precipitate with a small amount of cold methanol and then with n-hexane.
- Further purification can be achieved by recrystallization or column chromatography if necessary.

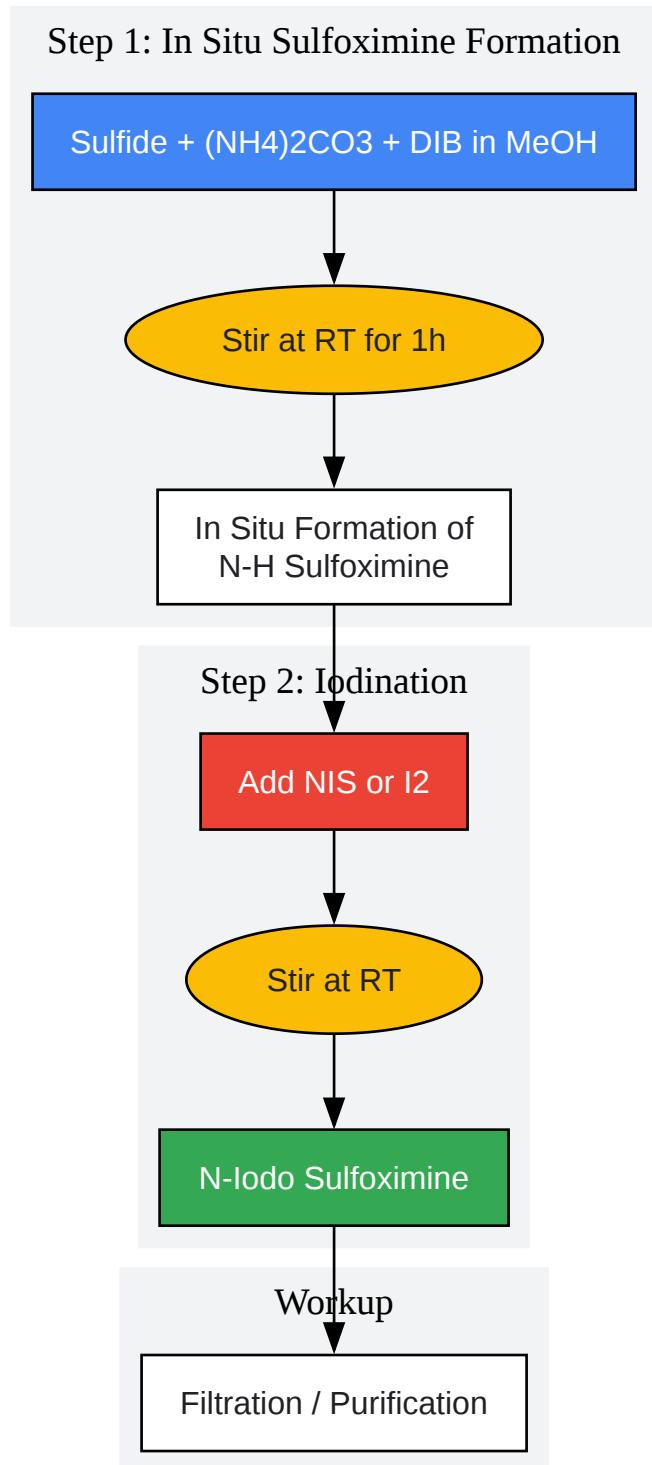
## Data Presentation

Table 1: One-Pot Synthesis of N-Iodo Sulfoximines from Various Sulfides[[1](#)]

Entry	Sulfide Substrate	Product	Yield (%)
1	Thioanisole	N-Iodo-S-methyl-S-phenylsulfoximine	up to 90
2	Ethyl phenyl sulfide	N-Iodo-S-ethyl-S-phenylsulfoximine	85
3	Isopropyl phenyl sulfide	N-Iodo-S-isopropyl-S-phenylsulfoximine	82
4	4-Methylthioanisole	N-Iodo-S-methyl-S-(p-tolyl)sulfoximine	88
5	4-Chlorothioanisole	N-Iodo-S-(4-chlorophenyl)-S-methylsulfoximine	86
6	Pentafluorophenyl methyl sulfide	N-Iodo-S-methyl-S-(pentafluorophenyl)sulfoximine	90

## Visualizations

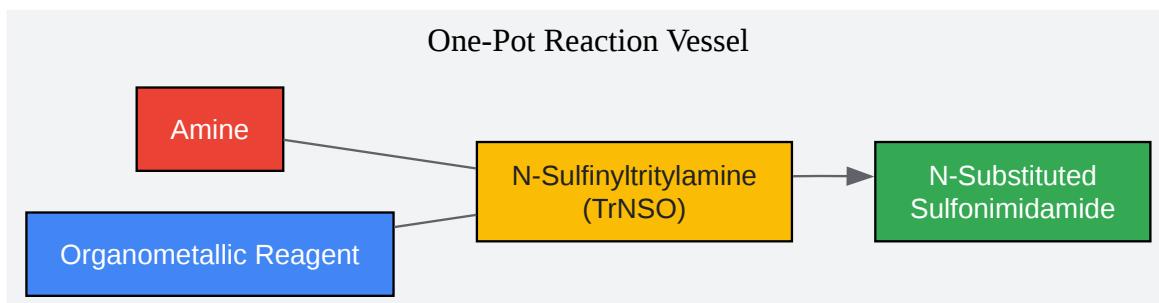
### Diagram 1: Experimental Workflow for the One-Pot Synthesis of N-Iodo Sulfoximines



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Caption: Workflow for the one-pot synthesis of N-iodo sulfoximines.

## Diagram 2: Logical Relationship of a One-Pot Three-Component Synthesis



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Caption: Three-component one-pot synthesis of sulfonimidamides.

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